molecular formula C16H25NO B584993 rac Deoxy-O-desmethyl Venlafaxine-d6 CAS No. 1346600-06-3

rac Deoxy-O-desmethyl Venlafaxine-d6

Cat. No.: B584993
CAS No.: 1346600-06-3
M. Wt: 253.419
InChI Key: BKCFZQQZVCEESN-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Deoxy-O-desmethyl Venlafaxine-d6 (CAS 1346600-06-3) is a deuterium-labeled analog of deoxy-O-desmethyl venlafaxine, a structural derivative of the antidepressant venlafaxine. Its molecular formula is C₁₆H₁₉D₆NO, with a molecular weight of 253.41 g/mol . The compound features six deuterium atoms replacing hydrogen atoms, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic studies. The "rac" prefix denotes its racemic nature (equal mixture of enantiomers), while "deoxy" indicates the absence of an oxygen atom compared to the parent molecule .

Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:

Chemical Reactions Analysis

rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenol group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares rac Deoxy-O-desmethyl Venlafaxine-d6 with structurally related venlafaxine derivatives and metabolites:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Application CAS Number
This compound C₁₆H₁₉D₆NO 253.41 Deuterated, deoxy modification Internal standard for LC-MS/MS assays 1346600-06-3
O-Desmethylvenlafaxine (Major Metabolite) C₁₆H₂₃NO₂ 261.36 Demethylated at O-position Active metabolite of venlafaxine 93413-62-8
O-Desmethyl Venlafaxine-d10 C₁₆H₁₅D₁₀NO₂ 273.44 10 deuterium atoms Quantification in metabolic studies N/A
rac Dehydro-O-desmethyl Venlafaxine-d6 C₁₆H₁₇D₆NO 251.40 Deuterated, dehydrogenation Research on oxidative pathways N/A
Venlafaxine N-Oxide C₁₇H₂₇NO₃ 293.41 Oxidized nitrogen atom Study of metabolic oxidation 1094598-37-4

Key Observations :

  • Deuterium Labeling : Compounds like this compound and O-Desmethyl Venlafaxine-d10 are critical for minimizing isotopic interference in analytical workflows, ensuring precise quantification of venlafaxine and metabolites in biological matrices .
  • Deoxy Modification : The absence of an oxygen atom in this compound alters its polarity compared to O-desmethylvenlafaxine, impacting chromatographic retention times and solubility profiles .
  • Metabolic Relevance : O-Desmethylvenlafaxine is the primary active metabolite formed via CYP2D6-mediated O-demethylation, while Venlafaxine N-Oxide arises from hepatic oxidation .

Analytical and Pharmacokinetic Comparisons

  • LC-MS/MS Applications : this compound is used to quantify venlafaxine and its metabolites in plasma, leveraging its deuterated structure to match ionization efficiency with analytes . In contrast, underivatized O-desmethylvenlafaxine requires external calibration .
  • Metabolic Stability : Deuteration reduces metabolic clearance in vivo, but the deoxy group in this compound may limit its enzymatic recognition compared to O-desmethylvenlafaxine .
  • Regulatory Use : USP standards for venlafaxine hydrochloride specify limits for related compounds like O-desmethylvenlafaxine, necessitating deuterated analogs for compliance testing .

Research Findings

  • NMR Characterization: Structural elucidation of deoxy analogs (e.g., loss of oxymethine signals in ¹H-NMR) aligns with findings in pestalafuranone derivatives, where deoxygenation shifts methylene protons upfield (δH 2.28 ppm vs. 4.53 ppm in oxygenated analogs) .
  • Pharmacogenomic Impact: Poor CYP2D6 metabolizers exhibit elevated venlafaxine and reduced O-desmethylvenlafaxine levels, underscoring the need for deuterated internal standards to monitor therapeutic ranges .

Biological Activity

Rac Deoxy-O-desmethyl Venlafaxine-d6 is a deuterated analog of O-desmethyl venlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound is utilized primarily in pharmacokinetic studies and as an internal standard in analytical chemistry, particularly in mass spectrometry. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C16H19D6NO2C_{16}H_{19}D_{6}NO_{2}
  • Molecular Weight : 269.41 g/mol
  • CAS Number : 1062605-69-9

This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity is closely related to its ability to inhibit the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation. This mechanism is pivotal for its antidepressant effects, which are observed in various clinical settings.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects :
    • Similar to its parent compound, it has been shown to alleviate symptoms of depression by modulating neurotransmitter levels in the brain.
    • Studies indicate that the compound enhances serotonergic and noradrenergic neurotransmission, contributing to its efficacy as an antidepressant .
  • Analytical Applications :
    • Used as an internal standard in LC-MS/MS techniques for quantifying venlafaxine and its metabolites in biological samples. This application is critical for pharmacokinetic studies and therapeutic monitoring .
  • Toxicological Profile :
    • The compound has been classified under GHS as potentially harmful, with specific warnings regarding reproductive toxicity and acute oral toxicity .
    • Safety data indicate that while it does not irritate the skin, it may cause serious eye irritation and is harmful to aquatic life .

Case Studies

Several studies have utilized this compound to explore its pharmacokinetics and therapeutic effects:

  • Study on Pharmacokinetics : A study demonstrated that the deuterated form allows for precise tracking of venlafaxine metabolism in vivo, providing insights into its bioavailability and half-life .
  • Therapeutic Monitoring : In clinical settings, the use of this compound as an internal standard has improved the accuracy of venlafaxine level assessments in patients undergoing treatment for depression and anxiety disorders .

Data Table: Biological Activity Summary

Property Details
Molecular FormulaC16H19D6NO2
Molecular Weight269.41 g/mol
Mechanism of ActionSerotonin-Norepinephrine Reuptake Inhibition
Clinical ApplicationsAntidepressant treatment
Toxicological ConcernsHarmful if swallowed; causes eye irritation
Analytical UseInternal standard for LC-MS/MS

Q & A

Basic Research Questions

Q. How is rac Deoxy-O-desmethyl Venlafaxine-d6 structurally characterized and distinguished from its non-deuterated analogs?

  • Methodological Answer: Structural elucidation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify deuterium incorporation. For instance, high-resolution MS can differentiate isotopic patterns, while 1^1H-NMR will show reduced signal intensity for deuterated protons. Comparative analysis with non-deuterated analogs (e.g., O-desmethylvenlafaxine) is essential, referencing USP reference standards (CAS 93413-62-8) for validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA guidelines for handling research chemicals: use PPE (gloves, lab coats, eye protection), conduct experiments in fume hoods, and avoid inhalation or skin contact. Dispose of waste via approved hazardous waste programs. Safety data sheets (SDS) indicate no classified hazards, but precautions are necessary due to incomplete toxicity data .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

  • Methodological Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Use deuterated internal standards (e.g., Venlafaxine-d6, CAS 1062606-12-5) to correct for matrix effects. Column parameters (e.g., C18, 250 × 4.6 mm) and mobile phase gradients (acetonitrile-phosphate buffer) should align with USP monographs for Venlafaxine .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic stability and metabolic pathways compared to the non-deuterated form?

  • Methodological Answer: Deuterium can reduce first-pass metabolism via the kinetic isotope effect (KIE), prolonging half-life. In vitro studies using human liver microsomes should compare CYP450-mediated oxidation rates. Monitor metabolites (e.g., Venlafaxine N-Oxide, CAS 1094598-37-4) using stable isotope tracing. Data interpretation must account for deuterium’s impact on enzyme binding affinity .

Q. What methodological considerations are critical when using this compound in receptor binding assays targeting serotonin-norepinephrine reuptake transporters (SERT/NET)?

  • Methodological Answer: Radioligand displacement assays (e.g., 3^3H-paroxetine for SERT) require correction for isotopic mass differences in competitive binding. Use HEK-293 cells overexpressing SERT/NET to assess IC50_{50} shifts. Validate results against non-deuterated controls to isolate isotopic effects on binding kinetics .

Q. How should researchers address discrepancies in impurity profiles when synthesizing this compound under varying reaction conditions?

  • Methodological Answer: Employ orthogonal chromatographic methods (HPLC and GC-MS) to identify impurities. For example, residual starting materials (e.g., O-desmethylvenlafaxine) or byproducts (e.g., succinate derivatives) should be quantified against USP acceptance criteria (<0.15% for individual impurities). Reaction optimization (e.g., pH, temperature) must balance deuterium incorporation efficiency and purity .

Q. What theoretical frameworks guide the design of studies investigating this compound’s role in neuropharmacological pathways?

  • Methodological Answer: Link experiments to serotonin-norepinephrine-dopamine reuptake inhibition (SNDRI) theory. Use in silico docking models (e.g., AutoDock Vina) to predict deuterium’s impact on transporter binding. In vivo studies should integrate microdialysis for neurotransmitter level monitoring in rodent models, contextualized within monoaminergic pathway frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.